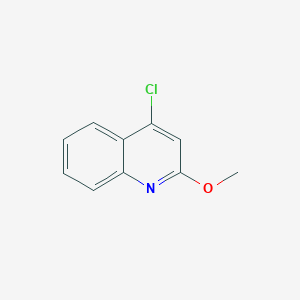

4-Chloro-2-methoxyquinoline

描述

Structure

3D Structure

属性

IUPAC Name |

4-chloro-2-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-10-6-8(11)7-4-2-3-5-9(7)12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHZVBQTBUCSQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450046 | |

| Record name | 4-Chloro-2-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4295-05-0 | |

| Record name | 4-Chloro-2-methoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4295-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring

The electron-deficient nature of the quinoline ring, particularly at the C-2 and C-4 positions, makes it susceptible to nucleophilic attack. The presence of a chlorine atom at C-4 and a methoxy (B1213986) group at C-2 provides two potential sites for nucleophilic substitution.

Reactivity at the C-4 Chlorine Position

The chlorine atom at the C-4 position of 4-chloro-2-methoxyquinoline is the most reactive site for nucleophilic substitution. This heightened reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom in the quinoline ring, which stabilizes the intermediate formed during the substitution process. A variety of nucleophiles can displace the C-4 chlorine, leading to a diverse range of substituted quinolines.

For instance, the chlorine atom can be readily substituted by amines, thiols, and alkoxides under appropriate reaction conditions. The general mechanism for this substitution is a nucleophilic aromatic substitution (SNAr) pathway.

A concrete example is the reaction of this compound with a nucleophile (Nu-), which proceeds as follows:

Studies have extensively utilized this compound to investigate the kinetics and substituent effects on nucleophilic substitution reactions. biosynth.com

Reactivity at the C-2 Methoxy Position

While the C-4 position is more reactive, the C-2 methoxy group can also undergo nucleophilic substitution, although this typically requires more forcing conditions. The methoxy group is a poorer leaving group compared to the chlorine atom. However, under certain conditions, such as reaction with strong nucleophiles or through activation of the methoxy group, substitution at this position can be achieved.

For example, in the synthesis of certain quinoline derivatives, a methoxy group at a position analogous to C-2 can be displaced, though this is less common than substitution at the C-4 chloro position.

Chemo- and Regioselectivity in Substitution Reactions

The differential reactivity of the C-4 chlorine and the C-2 methoxy group allows for selective functionalization of the quinoline ring. In reactions with most nucleophiles, substitution will occur preferentially at the C-4 position due to the superior leaving group ability of chloride compared to methoxide. This inherent chemo- and regioselectivity is a valuable tool in the synthesis of complex quinoline derivatives.

The regioselectivity of these reactions is a critical aspect, often influenced by the nature of the nucleophile, solvent, and reaction temperature. By carefully controlling these parameters, chemists can direct the substitution to the desired position on the quinoline core.

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions, particularly those catalyzed by palladium, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a suitable substrate for such reactions, primarily leveraging the reactivity of the C-4 chlorine atom.

Suzuki-Miyaura Cross-Coupling Reactions with Arylboronic Acids

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. The C-4 chloro position of this compound is amenable to this reaction.

This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the C-4 position of the quinoline ring. researchgate.netnih.gov The general catalytic cycle for the Suzuki-Miyaura coupling involves oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net

The reaction of this compound with an arylboronic acid can be represented as follows:

The efficiency and selectivity of the Suzuki-Miyaura coupling can be influenced by the choice of palladium catalyst, ligand, base, and solvent. preprints.org This reaction has been successfully applied to various quinoline derivatives to synthesize complex molecules. nih.govrsc.org

Table of Reaction Conditions for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | Reflux | Moderate | nih.gov |

| PdCl₂(dppf) | dppf | K₃PO₄ | 1,4-Dioxane | 80 | 75-90 | preprints.org |

Other Palladium-Catalyzed Coupling Reactions

Beyond the more common Suzuki, Heck, and Sonogashira reactions, the this compound framework can participate in other significant palladium-catalyzed transformations, primarily for the formation of carbon-heteroatom bonds. The Buchwald-Hartwig amination and cyanation reactions are notable examples, providing pathways to novel amino- and cyano-substituted quinolines.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling aryl halides with amines. scienceopen.comcardiff.ac.uk The process is catalyzed by a palladium complex and requires a strong base. scienceopen.com While direct studies on this compound are not extensively detailed, the reaction is widely applied to various chloro- and bromo-substituted quinolines and related heterocycles. scienceopen.comias.ac.in The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine and subsequent reductive elimination to yield the aminated product. cardiff.ac.uk The choice of ligand, palladium source, and base is crucial for reaction efficiency. cardiff.ac.ukias.ac.in For instance, the coupling of 6-bromo- or 6-chloro-quinazolinones with various amines has been successfully achieved using a Pd₂(dba)₃–DavePhos catalyst system with t-BuONa as the base. nih.gov

Table 1: Representative Buchwald-Hartwig Amination Reactions on Related Heterocycles

| Substrate | Amine Partner | Catalyst/Ligand | Base | Solvent | Product Yield | Reference |

| 6,7-Dihalo-5,8-quinolinequinone | Aniline (B41778) Derivatives | Pd(OAc)₂ / BrettPhos | - | EtOH/H₂O | Excellent | scienceopen.comcardiff.ac.uk |

| 6-Bromoquinazolin-4(3H)-one | Morpholine | Pd(OAc)₂ / Xantphos | K₃PO₄ | Dioxane | 89% | mdpi.com |

| 5-Chloro-8-hydroxyquinoline | Diphenylamine | Palladium Catalyst | - | - | - | ias.ac.in |

Cyanation: The introduction of a nitrile group onto the quinoline scaffold can be achieved via palladium-catalyzed cyanation. This transformation typically involves reacting the chloro-substituted quinoline with a cyanide source, such as copper(I) cyanide (CuCN) or potassium cyanide (KCN), in the presence of a palladium catalyst. For example, the cyanation of 4-tosylquinazolines using CuCN and a palladium catalyst has been reported. mdpi.com In a related study, 4-chloro-2-(4-methoxyphenyl)quinazoline (B1593559) was converted to its corresponding 4-cyano derivative in a 11% yield, highlighting the feasibility of this reaction on similar scaffolds. mdpi.com Electrochemical methods also provide a route for the cyanation of aromatic compounds, including 4-methoxyquinoline (B1582177). google.com

Cyclization and Ring-Closure Reactions of this compound Precursors

The synthesis of the this compound core is often accomplished through cyclization reactions, where acyclic or simpler cyclic precursors are converted into the bicyclic quinoline system. These methods are fundamental to accessing the target scaffold.

One prominent strategy involves the reaction of substituted anilines with reagents that provide the remaining atoms for the pyridine (B92270) ring. A classical approach involves reacting a substituted aniline with Meldrum's acid and trimethyl orthoformate, which after thermal cyclization and subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃), yields the 4-chloroquinoline (B167314) derivative. researchgate.net

A more modern approach involves a TMSCl-mediated cascade cyclization of ortho-propynol phenyl azides, which can directly generate the 4-chloroquinoline skeleton. rsc.org Another pathway proceeds through the cyclization of N-(o-ketoaryl)amides, known as the Camps cyclization, to form 4-quinolones. acs.org These 4-quinolone intermediates can then be chlorinated at the C4-position using reagents such as POCl₃. nih.gov Similarly, 2,3-dihydroquinolin-4(1H)-ones can be subjected to oxidative aromatization to produce 4-methoxyquinolines. researchgate.net

Table 2: Selected Cyclization Reactions to form Chloroquinoline Scaffolds

| Precursors | Reagents/Conditions | Product Type | Reference |

| Ortho-propynol phenyl azides | TMSCl | 4-Chloroquinolines | rsc.org |

| Substituted aniline, Meldrum's acid, Trimethyl orthoformate | 1. Heat; 2. POCl₃ | Substituted 4-chloroquinolines | researchgate.net |

| 2'-Bromoacetophenones, Amides | Pd₂(dba)₃, Xantphos, Base | 4-Quinolones (precursors) | acs.org |

| 2-Aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones | I₂, Methanol, Reflux | 2-Aryl-6,8-dibromo-4-methoxyquinolines | researchgate.net |

Functional Group Interconversions on this compound Scaffolds

Once the this compound scaffold is formed, its functional groups can be interconverted to generate a diverse range of derivatives. The chlorine atom at C4 is a particularly useful handle for nucleophilic substitution reactions.

Substitution of the C4-Chloro Group: The C4-chloro group is an excellent leaving group and can be readily displaced by various nucleophiles. A common transformation is its substitution with amines (anilines, alkylamines) to produce 4-aminoquinoline (B48711) derivatives. nih.gov For example, 4-chloro-2-morpholinoquinoline reacts with anilines to yield 2-morpholino-4-anilinoquinoline derivatives. nih.gov

Interconversion involving the Methoxy Group: The methoxy group can also be a site for chemical modification. While less common, demethylation to the corresponding 2-hydroxyquinoline (B72897) (or its 2-quinolone tautomer) can be achieved under specific conditions. Conversely, the synthesis of this compound can start from a 2-hydroxy-4-chloroquinoline, which is then methylated. A related transformation is the methylation of a 4-hydroxyquinoline (B1666331) derivative to a 4-methoxyquinoline using reagents like dimethyl sulfate. google.com

Modifications on the Quinoline Ring: Other functional groups on the quinoline ring can be interconverted. For instance, a nitro group, often introduced during the synthesis of the precursors, can be reduced to an amino group using reagents like titanium(III) chloride. clockss.org A nitrile group can be reduced to a primary amine using lithium aluminum hydride (LiAlH₄). nih.gov These transformations add to the synthetic versatility of the quinoline system.

Table 3: Examples of Functional Group Interconversions

| Starting Scaffold | Reagent(s) | Transformation | Product Scaffold | Reference |

| 4-Chloro-2-morpholinoquinoline | Aniline derivatives | Nucleophilic substitution of Cl | 2-Morpholino-4-anilinoquinolines | nih.gov |

| 6-Nitroquinoline derivative | TiCl₃, Acetic acid | Reduction of NO₂ | 6-Aminoquinoline derivative | clockss.org |

| 2-Chloro-3-cyanoquinoline | LiAlH₄ | Reduction of CN | (2-Chloroquinolin-3-yl)methanamine | nih.gov |

| 4-Hydroxyquinoline derivative | Dimethyl sulfate | Methylation of OH | 4-Methoxyquinoline derivative | google.com |

| 2-Chloro-8-hydroxyquinoline | Methyl iodide, K₂CO₃ | Methylation of OH | 2-Chloro-8-methoxyquinoline | bsu.edu |

Spectroscopic Characterization and Structural Elucidation in Academic Research

Infrared (IR) and Raman Spectroscopy Investigations

Both IR and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and are used to identify the functional groups present in 4-Chloro-2-methoxyquinoline based on characteristic vibrational frequencies.

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific chemical bonds. Analysis of these bands allows for the identification of the key functional groups.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the quinoline (B57606) ring typically appear just above 3000 cm⁻¹, in the range of 3010-3100 cm⁻¹. vscht.cz

Aliphatic C-H Stretching: The C-H bonds of the methoxy (B1213986) group exhibit symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ region. rsc.org

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic quinoline system give rise to a series of strong to medium bands in the 1450-1620 cm⁻¹ region. researchgate.net These are highly characteristic of aromatic and heteroaromatic rings.

C-O Stretching: The ether linkage (Ar-O-CH₃) is identified by a strong C-O stretching band. The asymmetric Ar-O-C stretch is typically found in the 1200-1275 cm⁻¹ region, while the symmetric O-C-H₃ stretch appears around 1020-1075 cm⁻¹.

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to produce a strong absorption in the lower frequency "fingerprint region" of the spectrum, typically between 700 and 800 cm⁻¹, characteristic of an aryl chloride. researchgate.net

Aromatic C-H Bending: Out-of-plane C-H bending vibrations appear as strong bands in the 690-900 cm⁻¹ region, and their exact position can provide information about the substitution pattern of the aromatic ring.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3010 | C-H Stretch | Aromatic Ring |

| 2960-2850 | C-H Stretch | -OCH₃ Group |

| 1620-1450 | C=C and C=N Stretch | Quinoline Ring |

| 1275-1200 | Asymmetric Ar-O-C Stretch | Aryl Ether |

| 1075-1020 | Symmetric O-CH₃ Stretch | Aryl Ether |

| 800-700 | C-Cl Stretch | Aryl Chloride |

| 900-690 | C-H Out-of-Plane Bend | Aromatic Ring |

Correlating Spectroscopic Data with Molecular Structure

The definitive structure of this compound is established by correlating data from various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. In principle, the ¹H NMR spectrum would provide information on the number of distinct protons, their chemical environment, and their proximity to one another through spin-spin coupling. For this compound, distinct signals would be expected for the methoxy group protons and the protons on the quinoline ring system. The position of the chlorine atom at C4 and the methoxy group at C2 would significantly influence the chemical shifts of the adjacent protons.

Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, with their chemical shifts being highly dependent on the electronic effects of the nitrogen heteroatom, the chlorine substituent, and the methoxy group. Computational methods, such as Density Functional Theory (DFT), are often employed to predict NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments. dergipark.org.tr These theoretical calculations help in understanding how the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group modulate the electron density across the quinoline scaffold, thereby affecting the shielding of individual nuclei. dergipark.org.tr

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and formula of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₈ClNO), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion.

Under electron ionization (EI), the molecular ion ([M]⁺˙) would be observed, and its isotopic pattern would be characteristic of a molecule containing one chlorine atom, with an M+2 peak approximately one-third the intensity of the molecular ion peak. miamioh.edu The fragmentation of methoxyquinolines typically involves the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion, followed by the loss of a carbonyl group (CO) to yield an [M-43]⁺ fragment. researchgate.net The presence of the chlorine atom would influence the fragmentation pathways, potentially leading to the loss of a chlorine radical (•Cl) or a hydrogen chloride molecule (HCl). A detailed analysis of these fragmentation patterns allows researchers to piece together the molecular structure, confirming the connectivity of the atoms. libretexts.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of conjugated systems like this compound. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals to higher-energy ones. chemicalbook.com The UV-Vis spectrum of a quinoline derivative is characterized by absorption bands arising from π→π* and n→π* electronic transitions within the aromatic system. dergipark.org.tr

In the quinoline ring, π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically observed as intense absorption bands. chemicalbook.com These transitions are responsible for the characteristic strong absorptions in the UV region for aromatic compounds. Additionally, the presence of the nitrogen atom with its lone pair of electrons allows for n→π* transitions, where a non-bonding electron is promoted to a π* antibonding orbital. These transitions are generally of lower intensity and occur at longer wavelengths compared to π→π* transitions. chemicalbook.com The positions and intensities of these absorption bands are sensitive to the nature and position of substituents. For this compound, the chloro and methoxy groups would act as auxochromes, modifying the energy of the molecular orbitals and causing shifts (either bathochromic or hypsochromic) in the absorption maxima compared to the parent quinoline molecule. researchgate.net Theoretical calculations using Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra and help assign the observed bands to specific electronic transitions. dergipark.org.tr

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the most powerful method for unambiguously determining the three-dimensional structure of a molecule in the solid state. miamioh.edu This technique provides precise coordinates of each atom, allowing for the accurate determination of bond lengths, bond angles, and torsion angles.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules like 4-Chloro-2-methoxyquinoline. These calculations are instrumental in elucidating the molecule's geometry, orbital energies, and charge distribution.

Geometry Optimization and Energetic Landscapes

The first step in most quantum chemical calculations is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. scirp.org For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest electronic energy.

DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. uni-muenchen.de The optimization process iteratively adjusts the atomic coordinates until the forces on each atom are negligible, yielding the equilibrium geometry. Studies on similar substituted quinolines have shown that the quinoline (B57606) core is nearly planar, with the substituents causing minor deviations. researchgate.net The energetic landscape can be further explored by calculating the energies of different conformers, for instance, those arising from the rotation of the methoxy (B1213986) group, to identify the global minimum and transitional states.

A hypothetical table of selected optimized geometrical parameters for this compound, based on typical values for related structures, is presented below.

| Parameter | Value |

|---|---|

| C2-Cl Bond Length (Å) | ~1.74 |

| C4-O Bond Length (Å) | ~1.36 |

| O-CH3 Bond Length (Å) | ~1.43 |

| C2-N1-C8a Bond Angle (°) | ~117 |

| C3-C4-O Bond Angle (°) | ~120 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and polarizability. rsc.orgwikipedia.orgnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. rsc.org

Below is a representative data table of FMO energies for a substituted quinoline, illustrating the typical values obtained from DFT calculations.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 to -5.5 |

| ELUMO | -1.5 to -0.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). Green represents areas of neutral potential.

In this compound, the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. The hydrogen atoms and the region around the chlorine atom are likely to exhibit positive potential, indicating sites for nucleophilic attack. The MEP map provides a comprehensive picture of the molecule's charge landscape, which is crucial for understanding intermolecular interactions. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. wikipedia.orgnih.gov This method allows for the quantification of electron delocalization and hyperconjugative interactions by examining the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. nih.govwisc.edu

For this compound, NBO analysis can elucidate the nature of the C-Cl and C-O bonds, the hybridization of the atoms, and the extent of π-conjugation within the quinoline ring. The analysis of the second-order perturbation energies (E(2)) reveals the strength of the interactions between orbitals. For instance, the interaction between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent C-C bonds (n(N) -> π*(C-C)) would indicate the delocalization of the lone pair into the ring system. Similarly, interactions involving the lone pairs of the oxygen and chlorine atoms can provide insights into their electronic effects. nih.gov

A hypothetical table summarizing key NBO interactions for this compound is shown below.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π(C2-C3) | ~20-30 |

| LP(2) O1 | σ(C4-C4a) | ~5-10 |

| LP(3) Cl1 | σ(C2-C3) | ~2-5 |

| π(C5-C6) | π(C7-C8) | ~15-25 |

Calculation of Chemical Descriptors (e.g., Hardness, Electrophilicity)

From the HOMO and LUMO energies obtained from DFT calculations, several global chemical reactivity descriptors can be calculated. These descriptors provide quantitative measures of a molecule's reactivity and stability. rsc.orgnih.gov

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large hardness are less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive.

Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = χ² / (2η).

These descriptors are valuable for comparing the reactivity of different molecules and for quantitative structure-activity relationship (QSAR) studies. rsc.org

A representative table of calculated chemical descriptors for a substituted quinoline is provided below.

| Descriptor | Value |

|---|---|

| Chemical Hardness (η) (eV) | 2.0 to 2.5 |

| Chemical Softness (S) (eV-1) | 0.4 to 0.5 |

| Electronegativity (χ) (eV) | 3.5 to 4.5 |

| Electrophilicity Index (ω) (eV) | 2.5 to 4.0 |

Molecular Dynamics (MD) Simulations and Conformational Studies

While DFT calculations provide a static picture of the electronic structure at the energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and flexibility. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are mathematical models that aim to establish a correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. nih.govmdpi.com These models are instrumental in medicinal chemistry for predicting the efficacy of new chemical entities, thereby streamlining the drug discovery process. nih.gov For quinoline derivatives, QSAR and QSPR studies help in understanding how different substituents on the quinoline scaffold influence their therapeutic potential.

The fundamental principle is that the structural features of a molecule, encoded as numerical values called descriptors, dictate its activity. mdpi.com By developing a robust model from a dataset of compounds with known activities, it becomes possible to predict the activity of new, unsynthesized molecules. nih.gov This in silico approach significantly reduces the time and resources required for experimental screening. nih.gov

The foundation of any QSAR/QSPR model lies in the generation of molecular descriptors and the application of statistical methods to correlate them with an observed activity or property.

Descriptor Generation: Molecular descriptors are numerical representations of a molecule's physicochemical properties. mdpi.com For quinoline derivatives, a wide array of descriptors can be calculated to build predictive models. These are typically categorized as 1D, 2D, or 3D descriptors.

1D Descriptors: Include basic molecular properties like molecular weight, atom counts, and bond counts.

2D Descriptors: Derived from the 2D representation of the molecule, these include topological indices that describe molecular size, shape, and branching, as well as connectivity indices. mdpi.com

3D Descriptors: These require the 3D conformation of the molecule and include descriptors related to molecular geometry, surface area, and volume. mdpi.com

Software such as Molecular Operating Environment (MOE) and ChemDraw are commonly used to calculate hundreds or even thousands of these descriptors for each molecule in a dataset. nih.gov

Statistical Analysis: Once descriptors are generated, statistical techniques are employed to build the predictive model. The goal is to select the most relevant descriptors and create a mathematical equation that best describes the relationship between these descriptors and the biological activity. nih.gov Common methods include:

Linear Methods: Multiple Linear Regression (MLR) is a widely used technique to create a simple linear relationship.

Non-linear and Machine Learning Methods: Due to the complexity of biological systems, non-linear methods often provide more accurate models. nih.gov These include k-Nearest Neighbors (k-NN), Decision Trees (DT), and more advanced machine learning algorithms like Gradient Boosting (GB) and Artificial Neural Networks (ANN). nih.govmdpi.com

The validity and predictive power of the developed QSAR models are assessed using statistical metrics such as the coefficient of determination (R²) and the root mean squared error (RMSE). nih.gov

| Category | Examples | Description |

|---|---|---|

| Molecular Descriptors | Molecular Weight (MW), LogP | Represents the size and lipophilicity of the molecule. |

| Topological Surface Area (TPSA) | Describes molecular polarity and potential for hydrogen bonding. | |

| 3D-MoRSE, WHIM | 3D descriptors that encode information from the three-dimensional atomic coordinates. | |

| Statistical Methods | Multiple Linear Regression (MLR) | A linear approach to model the relationship between descriptors and activity. |

| k-Nearest Neighbors (k-NN) | A non-linear method that classifies a compound based on its neighbors. | |

| Gradient Boosting (GB), Artificial Neural Networks (ANN) | Advanced machine learning algorithms capable of modeling complex, non-linear relationships. nih.govmdpi.com |

In Silico ADME Predictions and Pharmacokinetic Studies

Before a compound can be considered a viable drug candidate, its pharmacokinetic profile must be evaluated. nih.gov This involves assessing its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.net In silico ADME prediction has become an indispensable tool in the early stages of drug discovery, allowing for the rapid screening of large libraries of compounds and the identification of candidates with favorable drug-like properties. nih.govnih.gov These computational models predict how a molecule like this compound would behave in the body, helping to minimize late-stage failures in drug development. mdpi.com

Key ADME parameters predicted computationally include:

Absorption: Predicting oral bioavailability, human intestinal absorption (HIA), and cell permeability (e.g., Caco-2).

Distribution: Estimating plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: Identifying potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Excretion: Predicting the clearance and half-life of the compound.

These predictions are often guided by established rules, such as Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a compound based on properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors.

| Property | Predicted Value/Range | Significance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Influences absorption and distribution. |

| LogP (Lipophilicity) | 1 - 3 | Affects solubility, permeability, and plasma protein binding. |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Correlates with passive molecular transport through membranes. |

| Aqueous Solubility (LogS) | > -4 | Crucial for absorption and formulation. |

| Blood-Brain Barrier (BBB) Permeation | Low to Medium | Indicates potential for CNS activity or side effects. |

| Human Intestinal Absorption (HIA) | > 80% | Predicts the extent of absorption from the gut. |

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or DNA) to form a stable complex. nih.gov This method is fundamental in structure-based drug design for identifying potential drug targets and understanding the molecular basis of a ligand's activity. mdpi.com For quinoline derivatives, which are known to interact with a variety of biological targets like kinases (e.g., EGFR, VEGFR-2) and DNA, docking studies provide invaluable insights into their binding modes. nih.govrsc.org

The process involves placing the ligand into the binding site of the receptor and evaluating the "goodness-of-fit" using a scoring function. This function estimates the binding affinity, with lower energy scores typically indicating a more stable and favorable interaction. nih.govnih.gov

The primary output of a molecular docking simulation is the predicted binding pose and the corresponding binding affinity. The binding affinity, often expressed as a binding energy (kcal/mol) or a dissociation constant (Kd), quantifies the strength of the interaction between the ligand and the protein. frontiersin.orgelifesciences.org

Analysis of the docked pose reveals the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are critical for molecular recognition and biological activity. For a molecule like this compound, key interactions could include:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand and residues in the protein's active site. The quinoline nitrogen is a potential hydrogen bond acceptor.

Hydrophobic Interactions: The aromatic quinoline ring system can form favorable interactions with non-polar amino acid residues in the binding pocket.

Pi-Pi Stacking: The planar aromatic rings of the quinoline scaffold can stack with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Halogen Bonds: The chlorine atom at the C4 position can participate in halogen bonding, a specific type of non-covalent interaction.

Predicting these interactions helps explain the activity of known compounds and guides the design of new derivatives with improved affinity and selectivity. nih.govchemrxiv.org

A crucial first step in structure-based drug design is the identification of druggable binding sites on a protein's surface. nih.govresearchgate.net Computational tools can predict the location, size, and shape of these cavities or pockets. mdpi.comnih.gov Molecular docking can then be used to screen a ligand against these predicted sites to determine the most probable binding location. drughunter.com

By identifying the binding site and the key interacting residues, docking studies can elucidate the potential mechanism of action. For example, if this compound is shown to bind in the ATP-binding pocket of a kinase, it suggests a mechanism of competitive inhibition. mdpi.com Similarly, if it docks into the minor groove of DNA, it implies a mechanism involving the disruption of DNA replication or transcription. nih.gov This information is vital for lead optimization, helping medicinal chemists design molecules that form more potent and specific interactions with the target, thereby enhancing therapeutic efficacy. researchgate.netdrughunter.com

| Parameter | Observation | Implication |

|---|---|---|

| Binding Energy | -9.22 kcal/mol nih.gov | Indicates a strong and stable binding interaction with the target protein. nih.gov |

| Hydrogen Bonds | Interaction with the hinge region of the kinase domain. | Anchors the ligand in the ATP-binding site, a key feature of many kinase inhibitors. |

| Hydrophobic Interactions | Quinoline ring occupies a hydrophobic pocket. | Contributes significantly to binding affinity and selectivity. |

| Predicted Mechanism | Competitive inhibition of ATP binding. | Suggests the compound may function as a kinase inhibitor, blocking downstream signaling. |

Biological Activities and Mechanisms of Action

Antimicrobial Properties

No studies were found that specifically investigated the antibacterial or antifungal properties of 4-Chloro-2-methoxyquinoline. Therefore, no data is available on its activity against specific microbes or its mechanism of antimicrobial action.

Antibacterial Activity (e.g., against Staphylococcus aureus, Escherichia coli, MRSA)

There is no available data from scientific studies on the antibacterial activity of this compound.

Antifungal Activity (e.g., against Candida albicans)

There is no available data from scientific studies on the antifungal activity of this compound.

Mechanisms of Antimicrobial Action (e.g., DNA gyrase and topoisomerase inhibition, disruption of DNA replication)

The mechanism of antimicrobial action for this compound has not been elucidated, as no primary research on its antimicrobial effects has been published. While the broader class of quinolone antibiotics is known to target DNA gyrase and topoisomerase IV, it cannot be assumed that this specific compound shares the same mechanism without direct experimental evidence.

Anticancer Activity

No specific studies on the anticancer activity of this compound have been found in the public domain.

Inhibition of Cancer Cell Proliferation and Cytotoxicity in Various Cell Lines

There is no available data from scientific studies regarding the cytotoxic effects or inhibition of cell proliferation by this compound in any cancer cell line.

Induction of Apoptosis in Cancer Cells

There is no available data from scientific studies to indicate that this compound induces apoptosis in cancer cells.

Mechanisms of Anticancer Action

The anticancer properties of quinoline (B57606) derivatives, a class of compounds to which this compound belongs, are attributed to several distinct mechanisms of action at the cellular level. These mechanisms primarily involve the disruption of essential cellular processes required for the rapid proliferation of cancer cells, such as microtubule dynamics and DNA replication.

Tubulin Polymerization Inhibition and Interaction with Microtubule Proteins One of the primary anticancer mechanisms of quinoline-based compounds is their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization. Microtubules are critical components of the cytoskeleton and the mitotic spindle, which is essential for cell division. By disrupting the assembly of tubulin into microtubules, these agents can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis (programmed cell death).

Several studies have highlighted the role of quinoline derivatives as tubulin polymerization inhibitors. For instance, certain 2,4-disubstituted quinoline derivatives have been shown to exert their anticancer effects through mechanisms including cell cycle arrest and apoptosis. Similarly, novel 4-(N-cycloamino)quinazolines have been identified as potent inhibitors of tubulin assembly. These compounds often bind to the colchicine (B1669291) site on tubulin, preventing the formation of the microtubule network necessary for mitosis. This disruption leads to mitotic catastrophe and subsequent cancer cell death.

DNA Gyrase and Topoisomerase Inhibition Another significant mechanism of anticancer action for quinoline derivatives involves the inhibition of DNA topoisomerases. These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. By inhibiting these enzymes, quinoline compounds can introduce DNA strand breaks, leading to genomic instability and cell death.

While DNA gyrase is a type II topoisomerase primarily targeted in bacteria by quinolone antibiotics, in the context of cancer, the targets are human topoisomerases I and II. nih.govmdpi.comtargetmol.com Numerous quinoline derivatives have demonstrated the ability to function as inhibitors of these enzymes. For example, novel series of pyrazolo[4,3-f]quinolines and 4-alkoxy-2-arylquinolines have been developed as potent inhibitors of topoisomerase I and IIα. mdpi.comnih.govnih.gov These compounds can stabilize the enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA strand, ultimately causing lethal double-strand breaks in cancer cells. mdpi.com Some 9-anilinothiazolo[5,4-b]quinoline derivatives have also been shown to inhibit human topoisomerase II. nih.gov This interference with DNA replication machinery is a well-established strategy in cancer chemotherapy. mdpi.com

Selectivity Towards Cancer Cells

A critical aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while minimizing damage to healthy, non-cancerous cells. Several studies on quinoline derivatives have shown a promising degree of selectivity. For example, a series of 7-chloro-(4-thioalkylquinoline) derivatives were investigated for their cytotoxic activity against eight human cancer cell lines and four non-tumor cell lines. mdpi.com The results indicated that certain sulfonyl N-oxide derivatives displayed pronounced selectivity for various cancer cells—including colorectal, leukemia, lung, and osteosarcoma—when compared against normal fibroblast cell lines. mdpi.com

Similarly, an investigation into various quinolone and quinoline derivatives for their activity against breast, bone marrow, and cervical cancer cell lines found them to be selective towards cancer cells while remaining inactive against a normal baby hamster kidney cell line (BHK-21). nih.gov This selective cytotoxicity is a key factor in developing safer and more effective anticancer agents. The mechanisms underlying this selectivity can be varied, often exploiting the higher proliferation rates and altered metabolic states of cancer cells.

Below is a table summarizing the cytotoxic activity of selected quinoline derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line(s) | Observed Effect | Reference |

| Pyrazolo[4,3-f]quinolines | NUGC-3, ACHN, HCT-15, etc. | GI50 values below 8 µM for most effective compounds. | mdpi.comnih.gov |

| Quinoline-4-carboxylic acid derivative | MCF-7 (Breast) | 82.9% reduction in cellular growth. | nih.gov |

| 7-Chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM (Leukemia) | IC50 values in the range of 0.55–2.74 µM. | mdpi.com |

| 2-chloro-4-anilinoquinazoline-chalcone | K-562 (Leukemia) | GI50 of 0.622 μM. | nih.gov |

Antiviral Properties (e.g., against SARS-CoV-2)

The quinoline scaffold is the basis for several molecules that have been investigated for antiviral activity. Notably, during the COVID-19 pandemic, the 4-aminoquinoline (B48711) derivatives chloroquine (B1663885) and hydroxychloroquine (B89500) were evaluated for their in vitro activity against SARS-CoV-2. nih.gov Studies have shown that a range of quinoline and quinazoline (B50416) derivatives possess the ability to inhibit the replication of various viruses, including RNA viruses like SARS-CoV-2. researchgate.netnih.gov For example, certain 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives were reported to inhibit Zika Virus (ZIKV) replication in vitro. nih.gov

Mechanisms of Antiviral Action (e.g., Helicase inhibition)

The antiviral mechanisms of quinoline derivatives are multifaceted. One of the key targets for coronaviruses is the viral helicase, an enzyme essential for unwinding the viral RNA genome during replication. nih.gov SARS-CoV-2 helicase, specifically known as nsp13, is highly conserved among coronaviruses, making it an attractive target for broad-spectrum antiviral drugs. nih.gov Inhibition of this enzyme can effectively suppress viral replication. researchgate.net While specific studies on this compound are limited, the general class of quinoline compounds has been explored for this purpose.

Another critical enzyme in the SARS-CoV-2 replication cycle is the RNA-dependent RNA polymerase (RdRp). A screen of 101 quinoline and quinazoline derivatives against SARS-CoV-2 RdRp identified three compounds that showed remarkable potency in inhibiting viral RNA synthesis with relatively low cytotoxicity. researchgate.netnih.gov

Antimalarial Activity

Historically, the most well-known application of quinoline derivatives is in the treatment of malaria. Compounds based on the quinoline structure, such as chloroquine and mefloquine, have been cornerstones of antimalarial therapy for decades. Their effectiveness extends to various species of the Plasmodium parasite that cause malaria in humans.

Activity against Plasmodium falciparum strains

Quinoline derivatives have demonstrated significant activity against Plasmodium falciparum, the species responsible for the most severe form of malaria. Research has shown that these compounds are effective against both chloroquine-sensitive and, crucially, chloroquine-resistant strains of P. falciparum. For instance, a study on thymol (B1683141) derivatives found that 4-chlorothymol showed potent activity against both sensitive (NF-54) and resistant (K1) strains of the parasite.

Mechanisms of Antimalarial Action

The primary mechanism of antimalarial action for 4-aminoquinoline drugs like chloroquine is the interference with the parasite's detoxification of heme. Inside the host's red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin within its acidic food vacuole.

Quinoline-based drugs are weak bases that accumulate in this acidic food vacuole. Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization. This leads to a buildup of toxic free heme within the parasite, which in turn causes oxidative damage to its membranes and proteins, ultimately leading to cell lysis and death.

Other Reported Biological Activities

Anti-inflammatory, Antioxidant, Antidiabetic, Antileishmanial Properties

There are no specific studies available in the scientific literature that report on the anti-inflammatory, antioxidant, antidiabetic, or antileishmanial properties of this compound. Research in these areas has been conducted on other quinoline derivatives, but these findings are not directly applicable to the subject compound. nih.govbiointerfaceresearch.comnih.govnih.govnih.govmdpi.commdpi.comfrontiersin.org

Enzyme Inhibition (e.g., α-glucosidase, Cytochrome P450)

Specific data on the inhibitory effects of this compound on enzymes such as α-glucosidase or Cytochrome P450 is not available in published research. While various quinoline-based compounds have been investigated as inhibitors of these enzymes, no such studies have been reported for this compound. nih.govfrontiersin.orgnih.govnih.govnih.gov

Medicinal Chemistry and Drug Discovery Applications

Quinoline (B57606) Scaffolds in Pharmaceutical Research

Quinoline, a fused bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structural motif of immense interest in pharmaceutical research. mdpi.com Its derivatives have demonstrated a remarkable spectrum of biological activities, cementing their role as a versatile pharmacophore in drug discovery. doi.org The significance of the quinoline scaffold is highlighted by its presence in numerous clinically approved drugs. This broad utility stems from the scaffold's ability to be synthetically modified, allowing for the creation of large libraries of compounds with diverse biological functions. nih.gov

Researchers have successfully developed quinoline-based compounds targeting a variety of diseases. These include agents with anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and cardiovascular effects. nih.gov The planar nature of the quinoline ring system allows it to intercalate with DNA, a mechanism exploited in certain anticancer agents, while its ability to interact with the active sites of enzymes like kinases has made it a key component in targeted cancer therapies. doi.orgnih.gov The ongoing investigation into quinoline hybrids, where the quinoline moiety is combined with other pharmacophores, continues to yield promising candidates with novel mechanisms of action, including the induction of apoptosis, inhibition of angiogenesis, and disruption of cell migration in cancer cells. doi.orgmdpi.com

Structure-Activity Relationship (SAR) Studies of 4-Chloro-2-methoxyquinoline Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For analogues of this compound, SAR studies focus on understanding how modifications to this core structure affect efficacy and selectivity towards specific biological targets. By systematically altering substituents on the quinoline ring and observing the resulting changes in biological function, researchers can develop a predictive model for designing more potent and targeted therapeutic agents.

The biological activity of 2-methoxyquinoline (B1583196) analogues is highly sensitive to the nature and position of substituents on the quinoline and associated phenyl rings. Research on related 4-anilino-2-phenylquinoline derivatives demonstrates that even minor structural changes can lead to significant shifts in antiproliferative potency.

Key findings from these studies include:

Position of Methoxy (B1213986) Group: The placement of the methoxy (–OCH3) group on the quinoline ring is crucial for activity. In one study, a 6-methoxy substitution on a 4-anilino-2-phenylquinoline derivative resulted in higher antiproliferative activity compared to an 8-methoxy or 8-hydroxy substitution, indicating that the specific location of this electron-donating group significantly influences the compound's efficacy. nih.gov

Substituents on the Anilino Ring: Modifications to the anilino group at the 4-position dramatically impact cytotoxicity. The presence of a hydrogen-bond accepting group at the C4 position of the 4-anilino moiety was found to be crucial for cytotoxicity. cust.edu.tw Furthermore, studies on 4-anilinoquinazolines, which are structurally similar, have shown that electron-donating groups on the benzene ring of the anilino moiety can increase the electron cloud density on the quinazoline (B50416) N1 atom, enhancing interaction with targets like the Epidermal Growth Factor Receptor (EGFR). mdpi.com

Role of the Chloro Group: The chlorine atom at the C4 position of the parent scaffold is a key functional group. It serves as a reactive site for nucleophilic substitution, allowing for the facile introduction of various moieties, such as the anilino group, which is common in many kinase inhibitors. mdpi.combeilstein-journals.org In broader studies of bioactive compounds, chlorine substituents are known to improve biological activity by modifying the molecule's electronic properties, lipophilicity, and metabolic stability. nih.gov

Modifications at Other Positions: Introducing a bulky group like a carboxylic acid at the C3 position can be detrimental to activity. This modification may introduce steric hindrance that prevents the adjacent phenyl ring from lying coplanar with the quinoline core, leading to a loss of cytotoxicity. cust.edu.tw

The following table summarizes the growth inhibitory (GI₅₀) data for selected 4-anilino-8-methoxy/hydroxy-2-phenylquinoline derivatives against a panel of human tumor cell lines, illustrating the impact of substituent placement.

Table 1: Antiproliferative Activity of Methoxy-Substituted Quinoline Derivatives

| Compound | R | R' | Mean GI₅₀ (µM) | Cell Line (HCT-116) GI₅₀ (µM) | Cell Line (MCF7) GI₅₀ (µM) |

|---|---|---|---|---|---|

| 8 | 8-OMe | 4'-COMe | 10.47 | 1.12 | 1.58 |

| 9 | 8-OH | 4'-COMe | 14.45 | 1.95 | 3.55 |

| 10 | 8-OMe | 3'-COMe | 8.91 | 0.95 | 0.87 |

| 11 | 8-OH | 3'-COMe | 1.20 | 0.07 | <0.01 |

Data sourced from scientific literature. nih.gov The compounds are 4-anilino-2-phenylquinoline derivatives with varying substituents (R) on the quinoline ring and (R') on the anilino ring.

Conformational restriction is a powerful strategy in drug design used to enhance the potency and selectivity of a lead compound. nih.gov This approach involves modifying a flexible molecule to limit its possible shapes, or conformations, thereby "locking" it into a conformation that is optimal for binding to its biological target. nih.gov Reducing the conformational flexibility of a ligand minimizes the entropic penalty of binding, which can lead to a significant increase in binding affinity and biological activity. researchgate.net

In the context of quinoline-based drug candidates, conformational restriction has been employed to probe feasible binding conformations and understand ligand-target interactions. nih.gov By creating more rigid analogues of a flexible lead compound, researchers can gain insights into the specific spatial arrangement of functional groups required for optimal interaction with the target protein's binding site. This strategy can also improve selectivity for different receptor isoforms and reduce off-target effects. nih.gov

Molecular docking studies on related quinoline and quinazoline compounds have provided detailed pictures of their interactions with key anticancer targets. For instance, 4-anilinoquinazoline (B1210976) derivatives bind to the ATP site of tyrosine kinases like EGFR. mdpi.com The quinazoline ring system orients along the peptide backbone connecting the protein domains, while the anilino substituent projects into a hydrophobic pocket. mdpi.com Specific interactions, such as hydrogen bonds between the quinoline/quinazoline nitrogen and key amino acid residues in the kinase hinge region, are critical for potent inhibition. mdpi.com These computational models, validated by experimental SAR data, are crucial for understanding the precise ligand-target interactions that drive biological activity.

Lead Compound Identification and Optimization

The process of drug discovery often begins with the identification of a "hit" compound from a screening campaign, which is then developed into a "lead" compound with more desirable properties. The this compound scaffold represents a valuable starting point for generating lead compounds due to its synthetic tractability and established presence in bioactive molecules. The chlorine at the C4 position acts as a convenient chemical handle for introducing diverse functionalities, while the methoxy group at C2 influences the electronic properties and potential metabolic stability of the molecule.

Once a lead compound is identified, it undergoes extensive optimization to improve its potency, selectivity, and pharmacokinetic properties. For scaffolds related to this compound, optimization strategies have focused on modifying various parts of the molecule. For example, in the development of novel tubulin inhibitors, researchers started with a lead compound containing a quinazoline ring (structurally similar to quinoline) and found that introducing different substituents at the 2-position of the quinazoline could enhance antitumor activity and improve drug-like properties such as aqueous solubility. nih.gov Another study used a related chloro-substituted scaffold as a lead and explored conformational restriction strategies to enhance affinity for microtubule proteins. nih.gov

This iterative process of synthesis and biological evaluation allows medicinal chemists to refine the lead structure. Key goals of lead optimization include:

Enhancing Potency: Increasing the compound's activity at its target, often reflected by a lower IC₅₀ or GI₅₀ value.

Improving Selectivity: Minimizing activity against off-targets to reduce potential side effects.

Optimizing ADME Properties: Improving the Absorption, Distribution, Metabolism, and Excretion profile to ensure the compound can reach its target in the body at a sufficient concentration and for an appropriate duration.

Through such systematic modifications, a lead compound based on the this compound framework can be progressively refined into a viable drug candidate.

Development of New Therapeutic Agents Based on this compound Derivatives

The versatile this compound scaffold serves as a key intermediate for the synthesis of novel therapeutic agents. The reactivity of the C4-chloro group allows for its displacement by various nucleophiles, particularly amines, to generate 4-aminoquinoline (B48711) derivatives. This class of compounds has proven to be particularly fruitful in the development of inhibitors for various protein kinases, which are critical targets in oncology.

Derivatives of 2-methoxyquinoline have shown significant promise as anti-tumor agents, with research demonstrating their ability to inhibit the proliferation of a wide range of cancer cell lines. The primary mechanism often involves the inhibition of receptor tyrosine kinases (RTKs) such as EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which play crucial roles in tumor growth, proliferation, and angiogenesis. mdpi.commdpi.com

Several studies have synthesized and evaluated 4-anilinoquinoline derivatives bearing methoxy groups, demonstrating potent cytotoxic activities. For example, a series of 7-fluoro- and 8-methoxy-4-anilinoquinolines were synthesized and tested against human cervical (HeLa) and gastric (BGC-823) cancer cell lines. mdpi.com Several of these compounds exhibited superior inhibitory activity compared to the approved EGFR inhibitor, gefitinib. mdpi.com In particular, compound 2i , which features an 8-methoxy group on the quinoline ring and an isopropyl group on the aniline (B41778) ring, showed remarkable potency against both cell lines. mdpi.com

Another study focused on 4-anilino-8-methoxy-2-phenylquinoline derivatives found that compound 11 was exceptionally active against colon (HCT-116) and breast (MCF7, MDA-MB-435) cancer cells, with GI₅₀ values in the nanomolar range. nih.gov This activity was attributed to the induction of cell cycle arrest. nih.gov These findings highlight the potential of the 2-methoxyquinoline scaffold as a basis for developing new and effective anti-tumor drugs.

The table below presents the IC₅₀ values for selected 7-fluoro and 8-methoxy-4-anilinoquinoline derivatives, demonstrating their potent anti-tumor activity.

Table 2: In Vitro Antiproliferative Activity (IC₅₀) of Methoxy-Substituted 4-Anilinoquinolines

| Compound | R | R' | HeLa (µM) | BGC-823 (µM) |

|---|---|---|---|---|

| 1f | 7-F | 4-isopropyl | 10.18 | 8.32 |

| 2c | 8-OCH₃ | 3-chloro-4-fluoro | 20.15 | 11.24 |

| 2e | 8-OCH₃ | 3-chloro-4-bromo | 23.56 | 12.31 |

| 2i | 8-OCH₃ | 4-isopropyl | 7.15 | 4.65 |

| Gefitinib | - | - | 17.12 | 19.27 |

Data sourced from scientific literature. mdpi.com The compounds are 4-anilinoquinoline derivatives with varying substituents on the quinoline (R) and aniline (R') rings.

Targeting Specific Molecular Pathways

The quinoline core is a versatile scaffold that has been incorporated into molecules designed to interact with specific biological targets, including key enzymes involved in cell division and DNA replication.

Microtubulin inhibitors

Microtubules are critical components of the cytoskeleton involved in cell division, making them an important target for anticancer drugs. researchgate.netnih.gov Agents that interfere with microtubule dynamics can arrest cells in mitosis, leading to apoptotic cell death. nih.govnih.gov While there is extensive research on microtubule inhibitors, specific studies investigating this compound for this activity are not found in the current body of scientific literature.

However, research on structurally related heterocyclic compounds highlights the potential for such scaffolds to exhibit this mechanism of action. For example, a study on a series of 4-anilinoquinazolines, which share a bicyclic heteroaromatic core with quinolines, identified compounds that inhibit tubulin polymerization. nih.gov Specifically, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was found to be a potent inhibitor of tubulin polymerization and induced apoptosis in cancer cells. nih.gov This indicates that chloro-substituted nitrogen-containing heterocyclic scaffolds can be a starting point for developing microtubule-targeting agents.

Topoisomerase II inhibitors

Topoisomerase II is an essential enzyme that alters DNA topology to facilitate processes like replication and transcription. frontiersin.org Its inhibition leads to DNA damage and cell death, making it a validated target for anticancer drugs. frontiersin.orgmdpi.com Quinolone antibiotics, a broad class of compounds, are known to inhibit bacterial DNA gyrase and topoisomerase IV, which are prokaryotic equivalents of topoisomerase II. nih.gov

While direct enzymatic assays evaluating this compound as a topoisomerase II inhibitor are not available, related quinoline compounds have been investigated for this activity. Chloroquine (B1663885), a well-known antimalarial drug with a 4-aminoquinoline structure, is known to intercalate into DNA and interfere with the function of topoisomerase II. aacrjournals.orgnih.gov Furthermore, molecular docking studies have been conducted on other novel quinoline derivatives to investigate their binding patterns with enzymes like E. coli DNA gyrase B and human topoisomerase IIβ, suggesting the quinoline scaffold's potential for interacting with these targets. researchgate.net These studies on related compounds suggest a possible, though unexplored, avenue of investigation for this compound.

Industrial and Research Applications Beyond Medicinal Chemistry

Use in Dye and Pigment Manufacturing

The utility of quinoline (B57606) derivatives extends to the synthesis of colorants, where the quinoline ring system can form the core of chromophores. Heterocyclic intermediates, including quinolines, are crucial building blocks in the production of various classes of dyes. intersurfchem.net

Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are coloring. While direct evidence for the use of "4-Chloro-2-methoxyquinoline" in the commercial production of reactive dyes is not extensively documented in publicly available literature, its chemical structure is amenable to such applications. The chloro- and methoxy-substituted quinoline core can be functionalized to incorporate reactive groups that bind to fibers. For instance, related heterocyclic compounds like 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945) have been successfully used to synthesize monoazo disperse dyes. scialert.net This suggests that "this compound" could similarly serve as a precursor in the synthesis of novel dye molecules.

The general synthetic approach for creating dyes from such intermediates involves diazotization and coupling reactions to form azo compounds, which are a major class of dyes. intersurfchem.net The presence of the chloro group at the 4-position offers a reactive site for further chemical modifications, allowing for the attachment of various functional groups that can tune the color and binding properties of the final dye molecule.

Role as Building Blocks in Organic Synthesis

"this compound" is recognized as a valuable heterocyclic building block in organic synthesis. moldb.com Its utility stems from the reactivity of the quinoline ring system, which can be modified at various positions to create a diverse array of more complex molecules.

The synthesis of novel molecules with specific functionalities is a cornerstone of chemical research. "this compound" serves as a versatile starting material for such endeavors. For example, derivatives like 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline are key intermediates in the synthesis of quinoline-based inhibitors, highlighting the role of such scaffolds in creating biologically active molecules. atlantis-press.comatlantis-press.com

In the realm of agrochemicals, while specific examples utilizing "this compound" are not prevalent in the literature, the broader class of quinoline derivatives has found applications. For instance, fluorinated quinolines have been investigated for their herbicidal properties. This suggests a potential, though not yet fully explored, avenue for the application of "this compound" in the development of new agrochemical agents.

The quinoline scaffold of "this compound" is a foundational element for the construction of more elaborate heterocyclic systems. The reactivity of the chloro group at the 4-position allows for its displacement by various nucleophiles, enabling the fusion of other rings onto the quinoline core. This strategy is employed to create polycyclic and polyheterocyclic structures, which are of interest in medicinal chemistry and materials science.

The synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline (B193633) demonstrates how the chloro-substituent on the quinoline ring is a key reactive handle for introducing new functionalities and building molecular complexity. mdpi.com Similarly, "this compound" can be envisioned as a starting point for a variety of synthetic transformations leading to diverse and complex heterocyclic architectures.

Applications in Material Science (e.g., as Fluorophores, Organic Semiconductors)

The photophysical and electronic properties of the quinoline ring system have led to its exploration in the field of material science.

In the area of organic electronics, conjugated organic molecules are sought after for their potential use in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). sigmaaldrich.comresearchgate.net Quinoline-based structures can be incorporated into larger π-conjugated systems to create organic semiconductors. sigmaaldrich.com While the direct application of "this compound" as an organic semiconductor has not been extensively reported, its aromatic and heterocyclic nature makes it a plausible building block for the synthesis of larger, more complex organic semiconductor materials. The field of organic electronics is continually expanding, with a constant search for new molecular structures with desirable electronic properties. researchgate.net

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions of 4-Chloro-2-methoxyquinoline Research

The primary academic contribution of compounds like this compound lies in their role as versatile intermediates and structural motifs in medicinal chemistry and organic synthesis. The quinoline (B57606) scaffold itself is recognized as a "privileged structure" due to its recurring presence in a vast number of biologically active compounds, including natural products and synthetic drugs. nih.govnih.gov

Derivatives of 4-chloroquinoline (B167314) are fundamental building blocks for a wide array of pharmaceuticals. The chlorine atom at the 4-position is a key reactive site, enabling nucleophilic substitution reactions that allow for the introduction of various functional groups, thereby creating diverse chemical libraries for drug discovery. frontiersin.org This reactivity is crucial for synthesizing compounds with applications ranging from antimalarial agents like chloroquine (B1663885) to novel anticancer therapies. nih.govnih.govresearchgate.net

Similarly, methoxy-substituted quinolines have been the focus of significant research. The methoxy (B1213986) group can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which in turn modulates its biological activity. mdpi.com For instance, certain methoxyquinoline derivatives have been investigated as inhibitors of enzymes like Enhancer of Zeste Homologue 2 (EZH2) and as potential treatments for neurodegenerative diseases. nih.gov

Therefore, the key academic contribution of the this compound structure is its potential as a scaffold for developing new chemical entities with significant therapeutic promise across various disease areas, including cancer, infectious diseases, and neurological disorders. rsc.orgresearchgate.netmdpi.com

Emerging Trends in Quinoline Chemistry Relevant to the Compound

The field of quinoline chemistry is continuously evolving, with several emerging trends being highly relevant to the synthesis and functionalization of molecules like this compound.

Direct C-H Functionalization : A major trend is the move towards direct C-H bond activation for modifying the quinoline core. nih.govrsc.orgnih.gov This approach avoids the need for pre-functionalized starting materials, making syntheses more atom- and step-economical. Transition-metal catalysis (using palladium, rhodium, cobalt, etc.) allows for the regioselective introduction of alkyl, aryl, and other groups at various positions on the quinoline ring, offering a powerful tool for creating novel derivatives. nih.govorganic-chemistry.orgmdpi.com

Photocatalysis and Green Chemistry : There is a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. tandfonline.com Visible-light-mediated photocatalysis is increasingly used for quinoline synthesis and modification, as it operates under mild conditions and can reduce the reliance on harsh reagents. rsc.orgdechema.demdpi.com These methods include oxidative cyclizations and dehydrogenation reactions that are both efficient and green. organic-chemistry.orgdechema.de

Flow Chemistry and Microwave-Assisted Synthesis : To improve efficiency, yield, and safety, modern techniques like flow chemistry and microwave-assisted synthesis are being applied to classical quinoline syntheses such as the Friedländer and Doebner-von Miller reactions. mdpi.comtandfonline.comrsc.org These technologies allow for better control over reaction parameters and facilitate rapid library synthesis for screening purposes. tandfonline.com

These trends are directly applicable to this compound, suggesting more efficient and versatile ways to synthesize the compound and its derivatives for future studies.

Future Avenues for Academic Exploration and Therapeutic Development

The unique combination of a reactive chloro group and a modulating methoxy group on the quinoline scaffold makes this compound a promising candidate for future research.

Future synthetic exploration could focus on leveraging the aforementioned emerging trends. The development of novel palladium-catalyzed cross-coupling reactions at the C-4 position could efficiently generate a library of 4-substituted-2-methoxyquinolines. Furthermore, applying modern C-H functionalization techniques could enable the selective modification of other positions on the benzene (B151609) portion of the molecule, creating a wide range of structurally diverse compounds for structure-activity relationship (SAR) studies. nih.govnih.gov The use of photocatalytic methods could provide new, milder routes to synthesize or functionalize the core structure, potentially leading to novel scaffolds that are otherwise difficult to access. acs.org

Should derivatives of this compound show biological activity, in-depth mechanistic studies would be a critical next step. Based on the activities of related quinolines, several potential mechanisms could be investigated:

Kinase Inhibition : Many quinoline-based compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.gov Future studies could screen this compound derivatives against panels of kinases (e.g., c-Met, EGFR, VEGFR) to identify specific targets. nih.gov

DNA Interaction : The planar aromatic structure of the quinoline ring allows it to intercalate into DNA, disrupting replication and transcription, a mechanism exploited by some anticancer agents.

Enzyme Inhibition : As seen with similar structures, derivatives could be designed to target specific enzymes involved in cancer epigenetics, such as histone methyltransferases like EZH2. nih.gov

Modulation of Signaling Pathways : Research on related compounds has pointed towards the modulation of critical cell survival pathways like PI3K/Akt/mTOR. atlantis-press.comresearchgate.net Mechanistic studies would involve investigating the effect of new derivatives on these pathways in relevant cancer cell lines.

The versatile quinoline scaffold suggests that this compound could be a starting point for developing agents against a wide range of therapeutic targets.

Anticancer Agents : Given the extensive research into quinolines as anticancer agents, this is a primary area for exploration. researchgate.net Derivatives could be designed to target multidrug resistance proteins like P-glycoprotein, induce apoptosis, or inhibit angiogenesis. mdpi.comresearchgate.netmdpi.com

Antiviral Agents : The quinoline core is present in several antiviral drugs. nih.gov New derivatives could be screened for activity against a range of viruses, including HIV, Zika virus, and hepatitis C. nih.gov

Neurodegenerative Diseases : Certain 4-aminoquinoline (B48711) derivatives have been investigated for their potential in treating Parkinson's disease, while other methoxyquinolines have been studied for Alzheimer's. nih.govnih.gov This suggests a potential avenue for developing neuroprotective agents from the this compound scaffold.

Antimicrobial Agents : The quinoline framework is the basis for quinolone antibiotics. nih.gov With rising antimicrobial resistance, novel quinoline derivatives are urgently needed, and this compound could serve as a backbone for new antibacterial or antifungal drugs. mdpi.com

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-2-methoxyquinoline, and what intermediates are critical?

- Synthesis often involves multi-step reactions starting with substituted anilines. For example, azide intermediates (e.g., 4-azidoquinoline derivatives) can undergo Huisgen cycloaddition with propargyl alcohol to form triazole-linked intermediates. Subsequent nucleophilic substitution at the 4-chloro position introduces functional groups like amines or thiols. Pd-catalyzed cross-coupling (e.g., using [PdCl₂(dcpf)] with K₃PO₄ in dioxane) is effective for aryl/heteroaryl introductions .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

- High-performance liquid chromatography (HPLC) confirms purity (>95%). Nuclear magnetic resonance (¹H/¹³C NMR) identifies substituent positions and electronic environments. Mass spectrometry validates molecular weight, while X-ray crystallography (used in analogous quinolines) resolves bond geometry and crystal packing .

Q. What functional groups in this compound are most reactive, and how do they influence chemical modifications?